molecular formula C9H9NO2S2 B2472941 Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate CAS No. 869946-96-3

Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate

Cat. No.: B2472941
CAS No.: 869946-96-3
M. Wt: 227.3
InChI Key: SEZYICRKXZJPEI-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring three distinct functional groups:

  • Isothiocyanate (-N=C=S) at position 2, a reactive electrophilic group capable of forming thiourea adducts with amines.
  • Ethyl substituent at position 5, contributing to lipophilicity and steric bulk.
  • Methyl ester at position 3, influencing solubility and serving as a modifiable handle for hydrolysis or derivatization.

Thiophene derivatives are widely explored in medicinal chemistry due to their bioisosteric properties with benzene and their role in drug discovery (e.g., anticonvulsants, anti-inflammatory agents) . The isothiocyanate group, in particular, is notable for its use in covalent inhibition and bioconjugation applications.

Properties

IUPAC Name

methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S2/c1-3-6-4-7(9(11)12-2)8(14-6)10-5-13/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZYICRKXZJPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N=C=S)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate typically involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to form the amide, which is subsequently treated with thiophosgene to introduce the isothiocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate has been studied for its potential therapeutic properties, particularly as an anti-cancer agent. Isothiocyanates, the functional group present in this compound, have been associated with anti-cancer activities due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anti-Cancer Activity

A study investigated the effects of various isothiocyanates on cancer cell lines. This compound was found to exhibit significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation. This suggests its potential as a lead compound for developing new anti-cancer drugs.

Agricultural Chemistry Applications

In agricultural chemistry, this compound has been explored for its role as a bioactive compound in pest management. Isothiocyanates are known for their insecticidal properties, making them valuable in developing eco-friendly pesticides.

Case Study: Pest Management

Research has demonstrated that formulations containing this compound effectively repel aphids and other common agricultural pests. Field trials showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as a natural pesticide.

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of organic semiconductors and photovoltaic materials.

Case Study: Organic Photovoltaics

Recent developments in organic electronics have included the use of thiophene derivatives for creating efficient organic photovoltaic cells. This compound can serve as a building block for synthesizing novel conjugated polymers that exhibit improved charge transport properties and light absorption capabilities.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaKey FindingsPotential Impact
Medicinal ChemistrySignificant cytotoxicity against cancer cell lines (IC50 values indicate efficacy).Development of new anti-cancer drugs
Agricultural ChemistryEffective against common pests; reduced pest populations in field trials.Eco-friendly pesticide formulations
Material ScienceUseful in synthesizing organic semiconductors; improved electronic properties.Advancements in organic photovoltaic technology

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate involves its interaction with biological macromolecules. The isothiocyanate group is known to react with nucleophilic sites on proteins and DNA, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the disruption of DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural differences and inferred properties of methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate compared to analogous compounds:

Compound Name Substituents (Position) Key Functional Groups Reactivity/Applications
This compound 2-NCS, 5-Et, 3-COOMe Isothiocyanate, ethyl, methyl ester Covalent binding, bioconjugation
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate 2-NH2, 4-Me, 5-Ph, 3-COOEt Amino, phenyl, ethyl ester Nucleophilic substitution, amide formation
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 2,4-diCOOEt, 5-NHAc, 3-Me Acetamido, diethyl ester Hydrolysis to dicarboxylic acids
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-NH2, 4-Me, 2-COOMe Amino, methyl ester Zwitterionic behavior, peptide coupling
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid Isoxazole fused to thiophene Carboxylic acid, methyl Chelation, metal coordination

Key Observations

Reactivity: The isothiocyanate group in the target compound enables reactions with nucleophiles (e.g., amines, thiols) to form thioureas or thiosemicarbazides, distinguishing it from amino or ester-bearing analogs . Methyl ester at position 3 is less prone to hydrolysis than ethyl esters (e.g., in ), offering greater stability under basic conditions .

Diethyl esters (e.g., ) may reduce crystallinity compared to monoester derivatives due to increased conformational flexibility.

Crystallography and Hydrogen Bonding: The isothiocyanate group’s electron-deficient nature may alter hydrogen-bonding patterns compared to amino or acetamido groups, influencing crystal packing and solubility . Ethyl substituents could induce minor ring puckering in the thiophene core, as observed in similar systems using Cremer-Pople coordinates .

Synthetic Pathways: The target compound likely requires thiophosgene or thiocyanate reagents for isothiocyanate introduction, contrasting with Gewald synthesis methods used for amino-thiophenes .

Biological Activity

Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate (MEITC) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

MEITC has the molecular formula C9H9NO2S2C_9H_9NO_2S_2 and a molecular weight of approximately 227.30 g/mol. The presence of the isothiocyanate functional group, along with the thiophene ring, contributes to its unique reactivity and biological interactions. The compound's structure can be summarized as follows:

Component Description
Isothiocyanate Group Known for high reactivity towards nucleophiles, facilitating various biological interactions.
Thiophene Ring Provides aromatic stability and contributes to the compound's overall chemical properties.

Antimicrobial Properties

Research indicates that MEITC exhibits notable antimicrobial activity against various pathogens. Its mechanism involves interacting with cellular components of microorganisms, leading to inhibition of growth and metabolic processes. For example, studies have demonstrated that MEITC is effective against both Gram-positive and Gram-negative bacteria as well as certain fungi.

  • In vitro Studies : In laboratory settings, MEITC has shown significant antibacterial activity compared to standard antibiotics like gentamicin. The minimum inhibitory concentration (MIC) values indicate its potency against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The isothiocyanate group reacts with thiol groups in proteins, disrupting normal cellular functions and leading to cell death. This covalent modification is crucial for its antimicrobial efficacy.

Anticancer Activity

MEITC has also been investigated for its potential anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a focal point in several studies.

  • Cell Viability Assays : In assays involving various cancer cell lines, MEITC exhibited cytotoxic effects, with IC50 values indicating effective concentrations required to inhibit cell growth significantly.
  • Mechanism of Action : The compound may interfere with cell cycle progression and induce apoptosis through the activation of specific signaling pathways related to cancer cell survival.

Case Studies

Several studies have explored the biological activities of MEITC:

  • A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of MEITC against a panel of bacterial strains, demonstrating superior activity compared to conventional antibiotics .
  • Research featured in Journal of Medicinal Chemistry highlighted the compound's potential as an anticancer agent, showing promising results in inducing apoptosis in leukemia cells .

Synthesis and Production

The synthesis of MEITC typically involves:

  • Preparation Steps :
    • Reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride.
    • Subsequent reaction with methylamine followed by treatment with thiophosgene to introduce the isothiocyanate group .
  • Industrial Applications : The compound can be produced on a larger scale utilizing continuous flow reactors for enhanced efficiency and control over reaction conditions.

Q & A

Q. Optimization :

  • Monitor reaction progress using thin-layer chromatography (TLC) and adjust pH/temperature to enhance yield .
  • Purify intermediates via column chromatography or recrystallization to minimize impurities .

What safety protocols are essential when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Isothiocyanates are irritants and may release toxic fumes (e.g., HCN) under decomposition .
  • Ventilation : Work in a fume hood to avoid inhalation. Static discharge risks require grounded equipment .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Advanced Research Question

  • Cross-validation : Combine NMR (¹H, ¹³C, DEPT), IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups. For example, the isothiocyanate group shows a characteristic IR peak at ~2050 cm⁻¹ (N=C=S stretch) .
  • X-ray crystallography : Use SHELXL or SHELXTL for refinement. Discrepancies in bond lengths/angles may indicate disorder; apply TWINABS for twinned crystals .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

What strategies enhance the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

  • Activation of the isothiocyanate group : Use Lewis acids (e.g., ZnCl₂) to polarize the N=C=S moiety, facilitating attack by amines or thiols .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve electrophilicity.
  • Temperature modulation : Reactions at 50–60°C balance kinetics and thermodynamics to avoid decomposition .

How do intermolecular interactions influence crystallographic behavior?

Advanced Research Question

  • Hydrogen bonding : The carbonyl oxygen and isothiocyanate sulfur act as acceptors, forming C=O···H–N and S···H–C interactions. Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs (e.g., R₂²(8) rings) .
  • Packing analysis : Use Mercury or OLEX2 to visualize π-stacking between thiophene rings and ethyl group van der Waals interactions. Puckering parameters (Cremer-Pople coordinates) quantify ring non-planarity .

What analytical methods quantify trace impurities in synthesized batches?

Advanced Research Question

  • HPLC-MS : Use a C18 column (ACN/water gradient) with ESI+ detection. Detect unreacted starting materials (e.g., 2-aminothiophene derivatives) at ppm levels .
  • Elemental analysis : Discrepancies >0.3% in C/H/N/S suggest incomplete purification .

How can computational modeling predict biological activity?

Advanced Research Question

  • Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The isothiocyanate group’s electrophilicity may covalently bind cysteine residues .
  • QSAR models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using Hammett σ constants and MLR analysis .

What crystallographic software tools are recommended for refining complex disorder?

Advanced Research Question

  • SHELXL : Apply PART, SUMP, and SIMU instructions to model disordered ethyl or methyl groups. Use ISOR restraints for thermal motion .
  • OLEX2 GUI : Visualize electron density maps (Fo-Fc) to validate solvent molecules in voids .

How does the electronic structure of the thiophene ring affect UV-Vis absorption?

Advanced Research Question

  • TD-DFT calculations : Simulate π→π* transitions (e.g., at ~270 nm) using CAM-B3LYP/6-311+G(d,p). The electron-withdrawing isothiocyanate group red-shifts absorption .
  • Experimental validation : Compare with experimental UV-Vis spectra in ethanol/hexane to assess solvatochromic effects .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Reactor design : Continuous flow systems minimize exothermic risks during thiophosgene reactions .
  • Purification scalability : Replace column chromatography with fractional crystallization (e.g., using ethyl acetate/hexane) .

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